molecular formula C15H13NO3 B13943638 2-Acetoxy-3-phenylbenzamide CAS No. 63887-49-0

2-Acetoxy-3-phenylbenzamide

Cat. No.: B13943638
CAS No.: 63887-49-0
M. Wt: 255.27 g/mol
InChI Key: JTVVOOSCIQPAQH-UHFFFAOYSA-N
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Description

2-Acetoxy-3-phenylbenzamide is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzamide, featuring an acetoxy group at the second position and a phenyl group at the third position of the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3-phenylbenzamide typically involves the acetylation of 3-hydroxy-2-phenylbenzamide. One common method includes the reaction of 3-hydroxy-2-phenylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Acetoxy-3-phenylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-3-phenylbenzamide is unique due to the presence of both an acetoxy group and a phenyl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63887-49-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(2-carbamoyl-6-phenylphenyl) acetate

InChI

InChI=1S/C15H13NO3/c1-10(17)19-14-12(11-6-3-2-4-7-11)8-5-9-13(14)15(16)18/h2-9H,1H3,(H2,16,18)

InChI Key

JTVVOOSCIQPAQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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